1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol is a complex organic compound that features a carbazole moiety linked to a substituted aniline via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives.
Substitution on the Aniline Ring: The 4-chloro-2,5-dimethoxyaniline can be prepared by selective chlorination and methoxylation of aniline.
Linking the Two Moieties: The final step involves the formation of the propanol chain, which links the carbazole and aniline derivatives. This can be achieved through nucleophilic substitution reactions, often using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-carbazol-9-yl)-3-(4-methoxyanilino)-2-propanol
- 1-(9H-carbazol-9-yl)-3-(4-chloroanilino)-2-propanol
- 1-(9H-carbazol-9-yl)-3-(2,5-dimethoxyanilino)-2-propanol
Uniqueness
1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol is unique due to the specific combination of functional groups and the presence of both chloro and methoxy substituents on the aniline ring. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(4-chloro-2,5-dimethoxyanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-28-22-12-19(23(29-2)11-18(22)24)25-13-15(27)14-26-20-9-5-3-7-16(20)17-8-4-6-10-21(17)26/h3-12,15,25,27H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVZOGIANMILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.